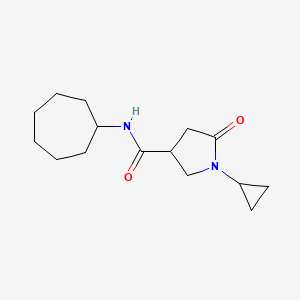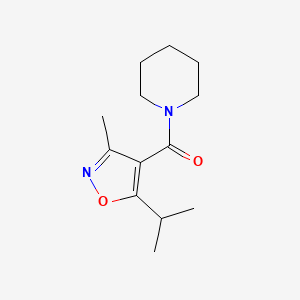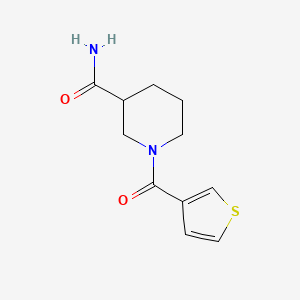![molecular formula C18H26N2O B7506403 [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506403.png)
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone, also known as APMP, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone acts as a dopamine transporter blocker, which means that it prevents the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone are still being studied. However, it has been found to have a range of effects on behavior and mood, including increased locomotor activity, decreased anxiety, and decreased sensitivity to pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone in lab experiments is that it is a selective dopamine transporter blocker, which means that it only affects the dopamine system and does not have a range of effects on other neurotransmitters. However, one limitation is that it can be difficult to obtain and purify, which can make it challenging to use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone. One area of interest is the potential use of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone as a treatment for addiction. It has also been suggested that [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone could be used to study the effects of dopamine on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone and its potential applications in scientific research.
Métodos De Síntesis
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the reaction of 4-(bromomethyl)phenyl-1-piperazine with 1-azepanamine, followed by the reaction of the resulting product with 1-pyrrolidinylmethanone. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
[4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of the dopamine transporter and its role in addiction. [4-(Azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone has also been used to study the effects of psychostimulants on the brain and behavior.
Propiedades
IUPAC Name |
[4-(azepan-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(20-13-5-6-14-20)17-9-7-16(8-10-17)15-19-11-3-1-2-4-12-19/h7-10H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPTZQHCACFHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)


![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)
